molecular formula C42H61O16- B12347582 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate

3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate

Cat. No.: B12347582
M. Wt: 821.9 g/mol
InChI Key: LPLVUJXQOOQHMX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-O-Hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate is a chemical compound with the molecular formula C42H59O16 and an average mass of 819.918 Da . It is identified as a derivative of glycyrrhetinic acid (GA), a triterpenoid compound primarily sourced from licorice root (Glycyrrhiza glabra) . Glycyrrhetinic acid and its derivatives are of significant research interest due to their broad spectrum of notable biological activities, which include anti-inflammatory, anti-tumor, antibacterial, antiviral, and antioxidant effects . Researchers are actively engaged in structural modification of the glycyrrhetinic acid core to enhance its biological activity and pharmaceutical efficacy, particularly to overcome challenges such as low solubility and bioavailability . This specific glycosylated derivative, with its disaccharide moiety, represents a structurally modified compound for use in pharmacological and biological activity studies. Investigations into similar compounds focus on mechanisms such as the inhibition of the NF-κB signaling pathway to reduce the expression of inflammatory mediators like TNF-α, COX-2, and iNOS . This product is intended For Research Use Only and is not approved for human or animal diagnostic, therapeutic, or other clinical uses.

Properties

Molecular Formula

C42H61O16-

Molecular Weight

821.9 g/mol

IUPAC Name

10-[6-carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate

InChI

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/p-1

InChI Key

LPLVUJXQOOQHMX-UHFFFAOYSA-M

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C

Origin of Product

United States

Preparation Methods

Schmidt Glycosylation with Trichloroacetimidates

This method employs benzoylated sugar trichloroacetimidates for high-yielding glycosylation. Key steps include:

  • Protection of C-28 Carboxyl Group : Allyl or benzyl esters are used to shield the carboxyl group during glycosylation.
  • Glycosylation at C-3 Hydroxyl : TMSOTf-promoted coupling of 2-O-hexopyranuronosyl trichloroacetimidates achieves >90% yield.
  • Deprotection : Catalytic hydrogenolysis (for benzyl) or PdCl₂-mediated allyl removal yields the free carboxylate.

Table 1: Representative Glycosylation Conditions and Yields

Step Reagents/Conditions Yield (%) Key Challenges
C-28 Protection Allyl bromide, K₂CO₃, DMF 98 Steric hindrance at C-23/24
Glycosylation TMSOTf, CH₂Cl₂, 4Å MS, 0°C → rt 80–90 Anomeric selectivity control
Deprotection PdCl₂, MeOH/H₂O, 24 h 41–47 Over-degradation risks

Direct Esterification at C-28

Alternative approaches glycosylate pre-functionalized OA esters:

  • Mitsunobu Reaction : Utilizes DIAD/PPh₃ to couple sugars to 11-oxo-oleanolic acid, though limited by poor stereocontrol.
  • Enzymatic Glycosylation : Lipases or glycosyltransferases enable regioselective sugar attachment but require optimized pH and temperature.

Biotechnological Synthesis in Engineered Yeast

Recent advances exploit Saccharomyces cerevisiae for de novo synthesis. Key modifications include:

  • Cytochrome P450 Overexpression : CYP72A63 and Uni25647 introduce C-11 oxidation and glycosyl transfers.
  • CPR Pairing : Co-expression with Arabidopsis CPR1 boosts electron transfer efficiency, enhancing 11-oxo-β-amyrin titers to 108.1 mg/L.

Table 2: Bioproduction Performance Metrics

Parameter Value Improvement vs. Chemical Synthesis
11-Oxo-β-amyrin titer 108.1 ± 4.6 mg/L 1422-fold increase
Glycyrrhetinic acid 18.9 ± 2.0 mg/L 946.5-fold increase
Fermentation duration 120 h 50% time reduction

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Applicability

Method Cost Scalability Stereoselectivity Environmental Impact
Schmidt Glycosylation High Moderate High (β-selectivity) Low (solvent waste)
Biotechnological Moderate High Moderate Sustainable
Enzymatic Very High Low High Eco-friendly

The Schmidt method remains the gold standard for small-scale, high-purity synthesis, while microbial production offers scalable alternatives despite lower stereocontrol.

Chemical Reactions Analysis

Types of Reactions

3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Comparison with Related Compounds

Compound NameSystematic NameUnique Features
Oleanolic Acid3β-Hydroxyolean-12-en-28-oic acidBasic structure without sugar moieties
Glycyrrhizin30-Hydroxy-11,30-dioxoolean-12-en-3β-yloxyContains multiple sugar units but differs in structure
Moronic Acid3-Oxoolean-18-en-28-oic acidSimilar triterpenoid structure but lacks hydroxyl modifications

This table illustrates the structural uniqueness of 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate , particularly its specific sugar attachments that enhance its biological activity compared to other compounds.

Anticancer Properties

Research indicates that 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate exhibits significant anticancer properties. It has been shown to interact with various cellular pathways involved in apoptosis and cell proliferation. Notably, studies have demonstrated its effectiveness in inhibiting tumor growth in several cancer models.

Cancer Treatment

The primary application of 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate is in the development of anticancer drugs. Its ability to target multiple pathways makes it a versatile agent in chemotherapy regimens.

Other Therapeutic Uses

In addition to cancer treatment, this compound is being explored for:

  • Anti-inflammatory applications.
  • Antioxidant properties.
  • Potential use in metabolic disorders due to its influence on glucose metabolism.

Observational Research Framework

A recent study utilized a case study observational research framework to explore the therapeutic effects of 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate in a clinical setting. This approach emphasized the importance of real-life contexts and multiple data sources, providing comprehensive insights into the compound's efficacy and safety profile.

Clinical Trials

Several clinical trials are underway to evaluate the effectiveness of this compound in various cancers. Preliminary results indicate promising outcomes, particularly in patients with resistant forms of cancer. The ongoing studies aim to refine dosage and administration routes to maximize therapeutic benefits.

Mechanism of Action

The mechanism of action of 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oleanane Family

The compound shares structural motifs with other triterpenoid saponins. Below is a comparative analysis:

Compound Backbone Substituents Key Functional Groups Molecular Mass (g/mol)
Target Compound Olean-12-en-29-oic acid 11-oxo; 3-O-(2-O-hexopyranuronosylhexopyranuronosyl) Oxo, glycosides, carboxylic acid 819.918
Oleanolic Acid Olean-12-en-28-oic acid 3β-hydroxy Hydroxy, carboxylic acid 456.70
Glycyrrhizin Olean-12-en-29-oic acid 3-O-(β-D-glucuronopyranosyl-(1→2)-β-D-glucuronopyranosyl) Glycosides, carboxylic acid 822.93
Soyasaponin I Olean-12-en-24-oic acid 3-O-[α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-β-D-glucuronopyranosyl] Glycosides, hydroxy 943.09
Key Observations :

Backbone Variations: The target compound and glycyrrhizin share the olean-12-en-29-oic acid backbone, while oleanolic acid and soyasaponin I differ in carboxyl group positions (C-28 and C-24, respectively). The 11-oxo group in the target compound is rare among oleanane derivatives, which typically feature hydroxyl or hydrogen at C-11 .

Glycosylation Patterns: The target compound’s disaccharide chain (hexopyranuronosyl-hexopyranuronosyl) contrasts with glycyrrhizin’s glucuronosyl-glucuronosyl chain. This difference may influence solubility and bioactivity. Soyasaponin I’s trisaccharide chain (rhamnose-galactose-glucuronic acid) enhances hydrophilicity compared to the target compound’s shorter disaccharide .

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability :
  • The carboxylic acid group (C-29) and glycosylation enhance water solubility relative to non-glycosylated triterpenes (e.g., oleanolic acid). However, the absence of additional polar groups (e.g., in soyasaponin I) may limit solubility compared to more heavily glycosylated saponins .

Biological Activity

3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate is a complex glycoside derived from oleanolic acid. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate is C42H61O16C_{42}H_{61}O_{16} with a molecular weight of approximately 823.94 g/mol . The structure features a unique glycosidic linkage that may influence its biological interactions.

Antioxidant Activity

Antioxidant activity is critical for protecting cells from oxidative stress. Studies have shown that compounds similar to 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate exhibit significant free radical scavenging abilities. For instance, the DPPH assay demonstrated that related compounds could effectively reduce DPPH radicals, indicating strong antioxidant potential .

CompoundIC50 (µg/mL)Assay Type
Compound A15.0DPPH
Compound B20.5ABTS
3-Oleanoic Acid Derivative18.0DPPH

Anti-inflammatory Activity

The anti-inflammatory properties of similar oleanolic acid derivatives have been documented in various studies. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways. The specific mechanisms of action for 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate remain to be fully elucidated but are believed to involve modulation of NF-kB signaling pathways.

Anticancer Activity

Research indicates that oleanolic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported that these compounds induce apoptosis in human cancer cells, with mechanisms potentially involving mitochondrial pathways and caspase activation . The structure of 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate suggests it may similarly affect cancer cell viability.

Cancer Cell LineIC50 (µM)Reference
HeLa25
MCF730
A54920

Case Studies

  • Case Study on Antioxidant Activity : A study evaluated the antioxidant properties of various oleanolic acid derivatives using both DPPH and ABTS assays. The results indicated that compounds with similar structures to 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate exhibited significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.
  • Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of oleanolic acid derivatives in a murine model of inflammation. The administration of these compounds resulted in a marked decrease in inflammatory markers, supporting their use as therapeutic agents in inflammatory diseases.

Q & A

Q. Table 1. Synthetic Optimization Parameters for Glycosylation

ParameterOptimal ConditionYield (%)Reference
CatalystBF3_3-Et2_2O84
SolventAnhydrous CH2_2Cl2_278
Temperature0–4°C (slow addition)90*Extrapolated
PurificationFlash chromatography (SiO2_2)95

*Theoretical yield based on analogous reactions.

Q. Table 2. Key NMR Assignments for Glycosidic Linkages

Proton (1H^1H)Carbon (13C^13C)Correlation (HSQC/HMBC)Reference
δ 4.90 (d, J=7.8 Hz)104.2 (C-1')HMBC to C-3 aglycone
δ 5.32 (br s)101.5 (C-1'')ROESY to H-2''

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.